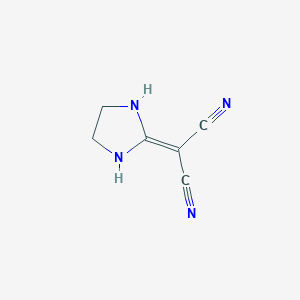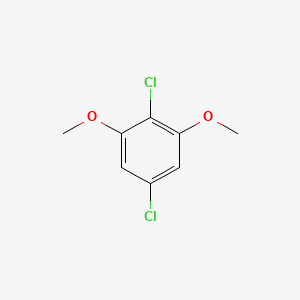
2,5-Dichloro-1,3-dimethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-1,3-dimethoxybenzene is an organic compound with the molecular formula C8H8Cl2O2 It is a derivative of benzene, featuring two chlorine atoms and two methoxy groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-1,3-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1,3-dimethoxybenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the 2 and 5 positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure the purity and yield of the final product, such as recrystallization and distillation techniques .
化学反应分析
Types of Reactions: 2,5-Dichloro-1,3-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove chlorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 1,3-dimethoxybenzene.
Substitution: Formation of hydroxyl or amino derivatives.
科学研究应用
2,5-Dichloro-1,3-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,5-Dichloro-1,3-dimethoxybenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The presence of electron-withdrawing chlorine atoms and electron-donating methoxy groups influences its reactivity and stability .
相似化合物的比较
1,3-Dimethoxybenzene: Lacks chlorine atoms, making it less reactive in electrophilic substitution reactions.
2,4-Dichloro-1,3-dimethoxybenzene: Similar structure but different substitution pattern, leading to different chemical properties.
Chloroneb: A related compound with similar chlorine substitution but different functional groups.
Uniqueness: The combination of electron-withdrawing and electron-donating groups on the benzene ring makes it a versatile compound in various chemical reactions .
属性
CAS 编号 |
10367-97-2 |
|---|---|
分子式 |
C8H8Cl2O2 |
分子量 |
207.05 g/mol |
IUPAC 名称 |
2,5-dichloro-1,3-dimethoxybenzene |
InChI |
InChI=1S/C8H8Cl2O2/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3 |
InChI 键 |
VDWUYDVJFPVMBP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1Cl)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


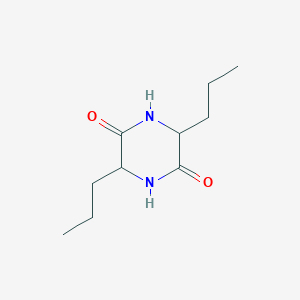
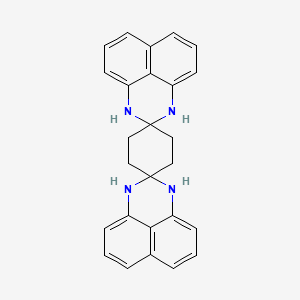
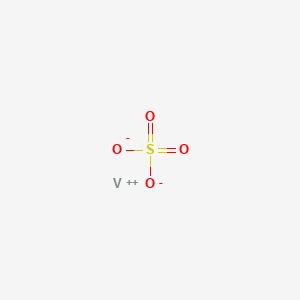
![2-Methyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14725897.png)
![formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14725919.png)
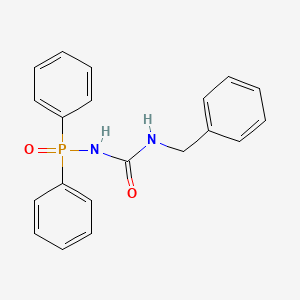
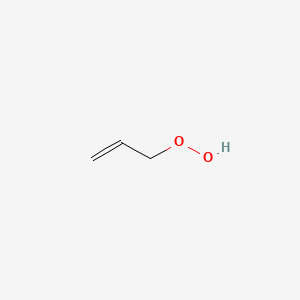
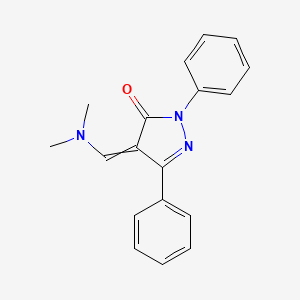
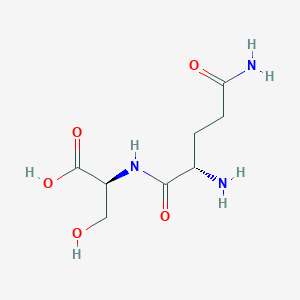
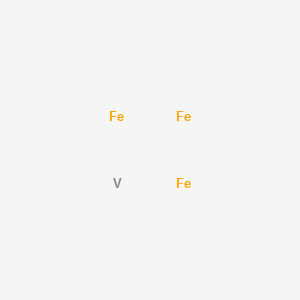
![4,4'-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline](/img/structure/B14725946.png)
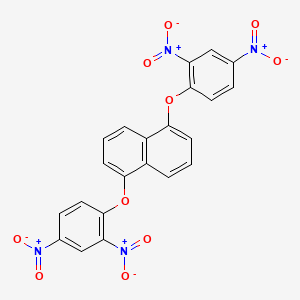
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B14725955.png)
